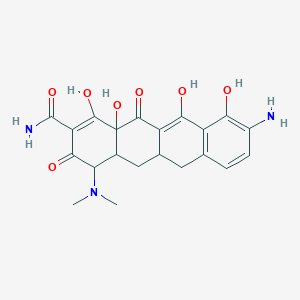

9-Didemethyl Minocycline

Beschreibung

Contextualizing 9-Didemethyl Minocycline (B592863) as a Minocycline Analogue

9-Didemethyl minocycline, also known as Amicycline, is a specific analogue of minocycline. chemicalbook.com Its chemical structure is characterized by the absence of a methyl group at the 9-position of the tetracycline (B611298) ring, a modification from its parent compound, minocycline. chemicalbook.com This structural alteration places it within a group of minocycline derivatives that have been synthesized and studied to explore how modifications to the tetracycline scaffold impact its biological activity. nih.gov Other related compounds include 7-didemethyl minocycline and various N,N-dimethylglycyl-amido derivatives. nih.gov The study of such analogues is crucial for understanding structure-activity relationships within the tetracycline class.

Rationale for Research into Minocycline Derivatives and Analogues

The primary impetus for investigating minocycline derivatives stems from the desire to overcome challenges associated with the parent drug and to exploit its non-antibiotic properties. nih.govulisboa.pt A significant concern with long-term antibiotic use is the development of bacterial resistance. ulisboa.ptbiorxiv.org The creation of analogues with reduced or no antimicrobial action, while retaining other therapeutic effects, is a key research goal. biorxiv.org

Beyond their antibacterial capabilities, tetracyclines, and minocycline in particular, exhibit a range of other biological activities. nih.govnih.gov These non-antibiotic properties include anti-inflammatory, anti-apoptotic (preventing cell death), and neuroprotective effects. researchgate.netulisboa.pt Research has shown that minocycline can modulate immune responses and inhibit enzymes involved in inflammation and tissue degradation. researchgate.netarvojournals.org These pleiotropic effects have prompted the investigation of minocycline and its derivatives for potential use in a variety of non-infectious diseases, including neurodegenerative conditions, inflammatory disorders, and even some cancers. nih.govresearchgate.netnih.gov

The development of analogues like this compound is driven by the hypothesis that it may be possible to separate the desirable non-antibiotic properties from the antimicrobial activity. biorxiv.org This could lead to new therapeutic agents with improved safety profiles for long-term use, minimizing the risk of antibiotic resistance and disruption of the natural microbiome. biorxiv.org For instance, research into another minocycline analogue, a 10-butyl ether derivative, has focused on its potential to treat conditions with inflammatory and neuroimmune components with nearly a complete loss of antimicrobial action. biorxiv.org Similarly, the study of diacetyl minocycline, an analogue lacking antimicrobial action, has shown promise in reducing ocular neovascularization. arvojournals.org

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H23N3O7 |

|---|---|

Molekulargewicht |

429.4 g/mol |

IUPAC-Name |

9-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C21H23N3O7/c1-24(2)14-9-6-8-5-7-3-4-10(22)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(23)30/h3-4,8-9,14,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30) |

InChI-Schlüssel |

ZZLPMVKBERHMQN-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1C2CC3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar and Molecular Interaction Studies of 9 Didemethyl Minocycline and Its Derivatives

Influence of 9-Position Demethylation on Molecular Interactions

The removal of the methyl group from the 9-position of minocycline (B592863) would likely alter its molecular interactions, primarily through changes in steric hindrance, electronic effects, and the potential for new interactions.

Hydrogen Bonding Characteristics

The demethylation at the 9-position would result in a hydrogen atom at this position. This change would reduce the steric bulk at the D-ring, which could subtly alter the orientation of the entire molecule within the ribosomal binding pocket. This, in turn, could affect the established hydrogen bonding network. Studies on various 9-substituted analogs, such as the glycylcyclines, have shown that bulky substituents at the C-9 position can confer enhanced interactions with the ribosome. nih.gov For instance, the glycylamido moiety of tigecycline (B611373) can form additional hydrogen bonds, contributing to its higher binding affinity. nih.govoup.com Conversely, the absence of the methyl group in 9-didemethyl minocycline might lead to a less constrained and potentially less optimal orientation for some of these critical hydrogen bond interactions compared to minocycline or its more complex 9-substituted derivatives.

Metal Ion Chelation Properties

Tetracyclines are potent chelating agents, a property integral to their biological activity and pharmacokinetics. nih.gov The primary chelation sites involve the β-diketone system at positions 11 and 12, and the A-ring's enol and carboxamide groups. nih.gov The ability of tetracyclines to chelate divalent metal ions like Mg²⁺ is essential for their binding to the ribosome, where a magnesium ion complex is believed to be the active species. researchgate.netmdpi.com

Impact of Structural Modifications on Biochemical Pathway Kinetics

The primary mechanism of action of tetracyclines is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit and preventing the association of aminoacyl-tRNA with the ribosomal A-site. nih.govscispace.com The kinetics of this interaction and the ability of the antibiotic to overcome resistance mechanisms are significantly influenced by structural modifications, particularly at the 9-position.

The development of resistance to older tetracyclines, primarily through efflux pumps and ribosomal protection proteins (RPPs), spurred the development of new derivatives. uomustansiriyah.edu.iq Modifications at the 9-position have been a key strategy to overcome these resistance mechanisms. For instance, the introduction of bulky substituents at the C9 position, as seen in glycylcyclines like tigecycline, has been shown to sterically hinder the binding of RPPs to the ribosome, thereby restoring antibacterial activity. scispace.com Tigecycline, with its 9-t-butylglycylamido substituent, exhibits a significantly higher affinity for the ribosome compared to tetracycline (B611298), which is attributed to additional interactions made by this side chain. nih.govoup.com

The aminomethylcyclines, another class of 9-substituted minocycline derivatives, also demonstrate potent activity against tetracycline-resistant strains. nih.govresearchgate.net Omadacycline (B609740), a notable example, is a 9-aminomethylcycline that effectively evades both efflux and ribosomal protection mechanisms. nih.govmdpi.com The nature of the substituent at the 9-position is critical, with variations in the alkylamino group influencing the potency against different resistant strains. acs.org

Given this context, this compound, lacking a bulky substituent at the 9-position, would likely be more susceptible to ribosomal protection mechanisms compared to third-generation tetracyclines like tigecycline and omadacycline. The absence of the methyl group, while a minor change compared to the large side chains of newer derivatives, would remove any potential steric hindrance that the methyl group might offer against the approach of RPPs. Consequently, its efficacy against strains expressing these resistance proteins would likely be diminished.

The following table summarizes the activity of some 9-substituted minocycline derivatives against tetracycline-resistant bacterial strains, highlighting the importance of the 9-position substituent.

| Compound | 9-Position Substituent | Activity against Tetracycline-Resistant Strains | Reference(s) |

| Tigecycline | -t-butylglycylamido | High | nih.govoup.comnih.gov |

| Omadacycline | -neopentylaminomethyl | High | nih.govresearchgate.netacs.org |

| 9-acylamino derivatives | -acylamino | Improved | nih.gov |

| 9-sulfonylamino derivatives | -sulfonylamino | Improved | nih.gov |

This table is illustrative and based on findings from various studies on 9-substituted minocycline derivatives.

Rational Design Principles for Enhanced Biological Activities through 9-Position Modifications

The evolution of tetracycline antibiotics is a prime example of rational drug design, where structural modifications are made to enhance efficacy and overcome resistance. The 9-position of the tetracycline D-ring has been a focal point for such modifications. scispace.commdpi.comnih.gov

The primary principle guiding the design of 9-substituted minocycline derivatives has been the need to circumvent the two major tetracycline resistance mechanisms: efflux and ribosomal protection. scispace.com The key strategies employed include:

Introduction of Bulky Substituents: The addition of large, sterically demanding groups at the 9-position has proven effective in preventing the binding of ribosomal protection proteins. The glycylcycline class, with tigecycline as the lead compound, exemplifies this approach. nih.govscispace.com The bulky t-butylglycylamido group at the 9-position creates a steric clash that interferes with the action of RPPs. oup.com

Modulating Physicochemical Properties: The nature of the substituent at the 9-position can influence the molecule's lipophilicity and polarity. These properties are crucial for its ability to penetrate bacterial cell walls and avoid efflux pumps. The design of aminomethylcyclines like omadacycline involved optimizing the substituent at the 9-position to achieve a balance of potent antibacterial activity and favorable pharmacokinetic properties. nih.govresearchgate.net

The synthesis of a wide array of 9-substituted tetracycline derivatives, including those with acylamino, sulfonylamino, and various aminomethyl groups, has been a common strategy in the quest for more potent antibiotics. nih.govnih.gov These studies have consistently shown that modifications at the 9-position are well-tolerated and can lead to significant improvements in antibacterial activity, particularly against resistant pathogens. nih.govnih.gov

Pharmacological Activities and Mechanistic Investigations of 9 Didemethyl Minocycline and Its Analogues Preclinical and in Vitro Studies

Antimicrobial Activity Research

The antimicrobial properties of 9-Didemethyl Minocycline (B592863) and its analogues have been a subject of significant scientific investigation. This research has explored their spectrum of activity, efficacy against resistant strains, and mechanisms of action at a molecular level.

Spectrum of Activity Against Bacterial Strains (Gram-Positive, Gram-Negative)

Minocycline, the parent compound, is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria. Its analogues, such as the N,N-dimethylglycyl-amido derivative of minocycline (DMG-MINO), have demonstrated potent activity, particularly against Gram-positive cocci.

Gram-Positive Bacteria: DMG-MINO has shown high efficacy against various Gram-positive cocci. This includes activity against multiple-antibiotic-resistant methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. It is also effective against Streptococcus groups A, B, C, and G, and Enterococcus faecalis.

Gram-Negative Bacteria: Minocycline and its analogues are also active against several Gram-negative bacteria, although some species like Pseudomonas aeruginosa may exhibit limited susceptibility.

Table 1: Spectrum of Antimicrobial Activity of a Minocycline Analogue (DMG-MINO)

| Bacterial Strain | Type | Efficacy |

|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-Positive | High |

| Penicillin-Resistant Streptococcus pneumoniae | Gram-Positive | High |

| Streptococcus groups A, B, C, G | Gram-Positive | Moderate to High |

| Enterococcus faecalis | Gram-Positive | Moderate |

| Coagulase-negative staphylococci | Gram-Positive | Moderate |

Efficacy Against Tetracycline-Resistant Strains

A significant area of research has been the efficacy of minocycline analogues against bacteria that have developed resistance to older tetracyclines. Resistance to tetracyclines often occurs through mechanisms such as efflux pumps, which actively remove the antibiotic from the bacterial cell, or ribosomal protection proteins.

Studies have shown that DMG-MINO is highly effective against tetracycline-resistant Gram-positive cocci. The minimum inhibitory concentrations (MICs) of DMG-MINO against these resistant strains were found to be up to 500- to 2,000-fold lower than those of tetracycline (B611298). This suggests that the structural modifications in these analogues may help them evade common tetracycline resistance mechanisms. For instance, research indicates that while tetracycline-resistant staphylococci take up less tetracycline than susceptible strains, they accumulate equivalent amounts of minocycline, allowing it to reach inhibitory concentrations within the cell. nih.gov

Table 2: Comparative Efficacy (MIC50) Against Resistant Gram-Positive Cocci

| Compound | Methicillin-Resistant S. aureus (MIC50 in µg/mL) | Penicillin-Resistant S. pneumoniae (MIC50 in µg/mL) |

|---|---|---|

| DMG-MINO | < 0.06 | < 0.06 |

| Tetracycline | > 32 | > 16 |

MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

Effects on Bacterial Persister Cells and Drug Efflux Mechanisms

Bacterial persister cells are a subpopulation of dormant, non-growing cells that exhibit high tolerance to antibiotics. These cells are a significant contributor to chronic and recurrent infections. Some research suggests that certain antibiotics, including minocycline, can be effective against these persister cells. The ability of minocycline to penetrate bacterial cells, partly due to its lipophilic nature, may contribute to its effectiveness against persisters.

Furthermore, the efficacy of minocycline and its analogues against tetracycline-resistant strains indicates an ability to circumvent or overcome certain resistance mechanisms, such as drug efflux pumps. The structural features of these newer tetracycline derivatives may make them poorer substrates for these pumps, allowing them to accumulate to effective concentrations within the bacterial cell.

Inhibition of Prokaryotic Protein Synthesis (30S Ribosomal Subunit Interactions)

The primary mechanism of antimicrobial action for tetracyclines, including 9-Didemethyl Minocycline and its analogues, is the inhibition of protein synthesis in bacteria. This is achieved through a specific interaction with the bacterial ribosome.

Binding to the 30S Ribosomal Subunit: These compounds bind reversibly to the 30S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery.

Blocking of Aminoacyl-tRNA: This binding physically obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.

Halting Peptide Chain Elongation: By preventing the binding of aminoacyl-tRNA, the addition of new amino acids to the growing peptide chain is halted, leading to the cessation of protein synthesis. This action is primarily bacteriostatic, meaning it inhibits the growth and replication of the bacteria.

Some studies also suggest that tetracyclines might interfere with translation initiation, adding another layer to their mechanism of inhibiting protein synthesis. igas.gouv.fr

Activity Against Specific Mycobacterial Species (e.g., M. tuberculosis, M. leprae)

Minocycline and its derivatives have shown promising activity against certain species of Mycobacterium, the causative agents of tuberculosis and leprosy.

Mycobacterium tuberculosis : Minocycline has demonstrated potent activity against laboratory strains of M. tuberculosis. oup.comresearchgate.net It has been shown to be effective against both extracellular and intracellular bacilli. oup.comdiabetesjournals.org Research has indicated that minocycline can achieve bacterial kill rates comparable to some first-line anti-tuberculosis drugs in preclinical models. oup.comresearchgate.net The minimum inhibitory concentrations for many clinical isolates, including multidrug-resistant strains, are within clinically achievable levels. oup.comdiabetesjournals.org

Mycobacterium leprae : Minocycline has been shown to have bactericidal activity against M. leprae, the bacterium that causes leprosy. In vitro studies have demonstrated that it can inhibit the metabolic activity of M. leprae. The minimum inhibitory concentration (MIC) for M. leprae is reported to be less than 0.2 µg/mL, a level that is readily achievable in humans.

Table 3: Activity of Minocycline Against Mycobacteria

| Mycobacterial Species | Type of Activity | Key Findings |

|---|---|---|

| M. tuberculosis | Bactericidal | Potent against drug-susceptible and multidrug-resistant strains. oup.comresearchgate.net Effective against both extracellular and intracellular bacteria. oup.comdiabetesjournals.org |

| M. leprae | Bactericidal | Inhibits metabolic activity. MIC < 0.2 µg/mL. |

Anti-Inflammatory Modulatory Mechanisms

Beyond their antimicrobial effects, minocycline and its analogues possess significant anti-inflammatory properties. These actions are independent of their ability to inhibit bacterial growth and are mediated through several molecular pathways.

Inhibition of Microglial Activation: Microglia are the primary immune cells of the central nervous system. In response to injury or pathogens, they become activated and can release pro-inflammatory cytokines. Minocycline has been shown to inhibit the activation and proliferation of microglia, thereby reducing the inflammatory response in neurological contexts. johnshopkins.edu

Modulation of Cytokine Production: Preclinical studies have demonstrated that minocycline can decrease the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) from activated microglia and other immune cells. dntb.gov.uaovid.com

Effects on T-cell Activity: Research indicates that minocycline can directly act on activated T-cells, another key component of the immune system. It has been shown to decrease the expression of CD40 ligand on T-cells, a molecule crucial for the interaction between T-cells and microglia, thus impairing subsequent cytokine production. igas.gouv.fr

Pharmacological and Neurobiological Research on this compound and its Analogues

Following a comprehensive review of scientific literature, it has been determined that there is a significant lack of specific preclinical and in vitro data for the compound This compound concerning the detailed pharmacological and neurobiological activities outlined in the requested article structure. The vast majority of available research focuses on the parent compound, minocycline, and its broader anti-inflammatory and neuroprotective effects.

Information directly pertaining to this compound's role in the regulation of pro-inflammatory cytokines, modulation of inflammatory enzymes, inhibition of glial cell activation, influence on NF-κB signaling, attenuation of oxidative stress, or its effects in neurodegenerative disease models is not available in the public domain.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the specific sections and subsections requested while focusing solely on this compound. The scientific community has not yet published research on this specific analogue to the extent required to fulfill the article's outline.

Neurobiological and Neuroprotective Research (Preclinical Animal Models)

Cellular Mechanisms of Neuroprotection

The neuroprotective effects of minocycline and its analogues are multifaceted and stem from their ability to modulate several key cellular pathways implicated in neurological disorders. A primary mechanism is the inhibition of apoptosis , or programmed cell death. This is achieved, in part, through the stabilization of the mitochondrial membrane, which prevents the release of apoptogenic factors like cytochrome c and subsequently reduces the activation of caspases. nih.govnih.gov Minocycline has also been shown to upregulate the anti-apoptotic factor B-cell lymphoma 2 (Bcl-2). nih.gov

Another critical aspect of minocycline's neuroprotective profile is its anti-inflammatory action , primarily through the inhibition of microglial activation. nih.govnih.gov By suppressing microglial activation, minocycline reduces the production and release of pro-inflammatory cytokines, chemokines, and reactive oxygen species, thereby mitigating neuroinflammation. nih.gov

Furthermore, minocycline possesses antioxidant properties . It can directly scavenge free radicals and inhibit enzymes such as cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) that contribute to oxidative stress. nih.gov The modulation of matrix metalloproteinases (MMPs), particularly the inhibition of MMP-9, is another significant mechanism, especially relevant in conditions like Fragile X syndrome and cerebral ischemia. nih.govnih.gov Lastly, minocycline is believed to decrease glutamate (B1630785) excitotoxicity , a process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage. nih.gov

| Cellular Mechanism | Description | References |

| Inhibition of Apoptosis | Stabilizes mitochondrial membrane, inhibits cytochrome c release, reduces caspase activation, and upregulates Bcl-2. | nih.govnih.gov |

| Anti-inflammatory Action | Inhibits microglial activation, reducing the release of pro-inflammatory mediators. | nih.govnih.gov |

| Antioxidant Properties | Directly scavenges free radicals and inhibits enzymes involved in oxidative stress (e.g., iNOS). | nih.gov |

| MMP Modulation | Inhibits the activity of matrix metalloproteinases, particularly MMP-9. | nih.govnih.gov |

| Reduction of Glutamate Excitotoxicity | Decreases neuronal damage caused by excessive glutamate stimulation. | nih.gov |

Anti-apoptotic Pathways

Minocycline demonstrates significant anti-apoptotic (anti-cell death) properties by intervening in multiple stages of the cell death cascade. researchgate.net Its neuroprotective effects are, in part, attributed to its ability to modulate both intrinsic and extrinsic apoptotic pathways. researchgate.netnih.gov

In the intrinsic pathway, which is triggered by internal cellular stress, minocycline helps to stabilize the mitochondrial membrane. nih.gov This action prevents the release of key pro-apoptotic factors like cytochrome c and Smac/DIABLO from the mitochondria into the cell's cytoplasm. researchgate.net The inhibition of cytochrome c release is crucial as it prevents the formation of the apoptosome, a protein complex necessary for activating the initiator caspase, Caspase-9. researchgate.net

Furthermore, minocycline directly inhibits the activity of key executioner caspases, including Caspase-3, which is responsible for carrying out the final steps of cell degradation. researchgate.netnih.gov It also influences the balance of apoptosis-regulating proteins by down-regulating pro-apoptotic proteins like BAX and up-regulating anti-apoptotic proteins such as BCL-2. nih.gov This shift in the BCL-2 family of proteins further contributes to mitochondrial stability and cell survival. researchgate.net

Table 1: Summary of Anti-apoptotic Mechanisms of Minocycline

| Mechanism | Key Action | Effect |

|---|---|---|

| Caspase Inhibition | Directly inhibits the activity of Caspase-3. researchgate.netnih.gov | Blocks the final execution phase of apoptosis. |

| Mitochondrial Stability | Prevents the release of cytochrome c and Smac/DIABLO. researchgate.netnih.gov | Inhibits the formation of the apoptosome and subsequent activation of Caspase-9. |

| Protein Regulation | Upregulates anti-apoptotic BCL-2; downregulates pro-apoptotic BAX. nih.gov | Shifts the cellular balance towards survival and prevents mitochondrial permeabilization. |

Antioxidant Mechanisms

Minocycline exhibits potent antioxidant effects through both direct and indirect mechanisms, contributing significantly to its neuroprotective profile. nih.govnih.gov It functions as a direct scavenger of harmful reactive oxygen species (ROS), with a notable efficacy against peroxynitrite, a highly damaging oxidant formed during inflammation. nih.gov The radical-scavenging potency of minocycline has been shown to be comparable to that of vitamin E in certain in vitro assays. nih.gov

Beyond direct scavenging, minocycline modulates key endogenous antioxidant pathways. Studies have shown it can increase the activity of antioxidant enzymes, which are the body's natural defense against oxidative stress. niscpr.res.in In some models, minocycline has been observed to increase levels of proteins involved in the Nrf2 pathway, such as KEAP1, HO-1, and NQO1, particularly in brain regions like the amygdala and hippocampus. nih.gov The Nrf2 pathway is a master regulator of cellular antioxidant responses, and its activation leads to the production of a wide range of protective enzymes.

Table 2: Antioxidant Mechanisms of Minocycline

| Mechanism | Model/System | Key Finding |

|---|---|---|

| Direct Radical Scavenging | In vitro chemical assays | Directly scavenges peroxynitrite and other free radicals with potency similar to vitamin E. nih.govnih.gov |

| Enzyme Activity Modulation | Rat models of epilepsy | Exerted an antioxidant effect in serum and brain tissues. niscpr.res.in |

| Nrf2 Pathway Activation | Maternal immune stimulation model | Increased levels of antioxidant proteins HO-1 and NQO1 in the amygdala and hippocampus. nih.gov |

Modulation of Glutamatergic Excitotoxicity

Glutamate excitotoxicity, a process where excessive stimulation by the neurotransmitter glutamate leads to neuronal damage and death, is a key factor in ischemic stroke and several neurodegenerative diseases. nih.gov Minocycline provides neuroprotection by mitigating this process. nih.govresearchgate.net It has been shown to inhibit the glutamate-evoked elevation of cytosolic Ca2+ concentration by nearly 40% and reduce K+-evoked glutamate release from nerve terminals (synaptosomes) by 63%. nih.gov

Intracellular Signaling Pathways

Minocycline exerts its protective effects by modulating several critical intracellular signaling pathways involved in inflammation, cell survival, and apoptosis. One of the key pathways it targets is the p38 mitogen-activated protein kinase (p38 MAPK) pathway. In models of neurotoxicity, minocycline inhibits the activation of p38 MAPK in microglial cells, which is a crucial step in the inflammatory cascade that contributes to neuronal damage. nih.govresearchgate.net

In addition to inhibiting pro-inflammatory signaling, minocycline actively promotes cell survival pathways. It has been shown to activate the Akt signaling pathway, which is a central regulator of cell survival and proliferation. researchgate.net By activating Akt, minocycline can inhibit downstream pro-apoptotic factors. Simultaneously, it can activate the extracellular signal-regulated kinase (ERK-1), another pathway that actively suppresses apoptosis and promotes cell survival. researchgate.net

Mitochondrial Membrane Stabilization

The stability of the mitochondrial membrane is critical for cell health, and its disruption is a key step in the intrinsic apoptotic pathway. Minocycline has been shown to directly target mitochondria to exert its cytoprotective effects. nih.gov

In preclinical studies, minocycline treatment increased mitochondrial membrane potential and the activities of mitochondrial complexes I, II, III, and IV in the hippocampus. nih.govane.pl By maintaining the mitochondrial membrane potential, minocycline prevents the opening of the mitochondrial permeability transition pore (mPTP). This action blocks the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytosol, thereby halting the progression of cell death. nih.gov This stabilization of mitochondrial function also helps preserve cellular energy (ATP) levels and reduces oxidative stress. nih.gov

Effects on Neurogenesis and Synaptic Plasticity

Beyond preventing cell death, minocycline has demonstrated positive effects on neurogenesis (the formation of new neurons) and synaptic plasticity (the ability of synapses to strengthen or weaken over time), which are fundamental for learning and memory. nih.gov

In aged mice, minocycline treatment was found to ameliorate cognitive deficits and enhance neuroplasticity. nih.gov In a rat model of vascular dementia, late treatment with minocycline improved memory performance and long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.govbrieflands.com This improvement in synaptic function may be related to its ability to increase the neurotransmitter pool. nih.gov However, some studies have found no significant effect on neurogenesis markers like Ki-67 after prolonged treatment in certain models, suggesting its effects may be context-dependent. helsinki.fi

Anti-angiogenic and Ocular Research (Preclinical Animal Models)

Minocycline and its analogues have been investigated for their anti-angiogenic properties, particularly in the context of ocular diseases characterized by pathological blood vessel growth, such as choroidal neovascularization (CNV), a hallmark of wet age-related macular degeneration (AMD). nih.gov

In a laser-induced model of CNV in mice, topical eye drops of both minocycline and a novel analogue, diacetyl minocycline (DAM) , which lacks antimicrobial action, were tested for efficacy. nih.gov The results were significant:

Minocycline eye drops reduced the CNV lesion volume by 79%. nih.gov

Diacetyl minocycline (DAM) eye drops reduced the CNV lesion volume by 73%. nih.gov

There was no significant difference in efficacy between minocycline and DAM, suggesting that the anti-angiogenic effect is independent of the compound's antimicrobial properties. nih.gov These findings indicate that topical administration of minocycline or its non-antimicrobial analogues could be a viable therapeutic strategy for ocular disorders involving pathological angiogenesis. nih.gov Minocycline has also been explored as a potential treatment for diabetic macular edema (DME) due to its ability to inhibit microglia, which are key mediators of chronic inflammation in the retina. clinicaltrials.govmedpath.com

Effects on Pathological Neovascularization Models (e.g., Choroidal Neovascularization)

Minocycline and its derivatives have demonstrated significant inhibitory effects on pathological neovascularization in preclinical models. In studies using a laser-induced choroidal neovascularization (CNV) mouse model, topical administration of minocycline and a novel, non-antimicrobial analogue, diacetyl minocycline (DAM), via eye drops for two weeks led to a substantial reduction in CNV lesion volume. nih.govnih.gov

Specifically, treatment with minocycline eye drops resulted in a 79% reduction in lesion volume. nih.govnih.gov The modified analogue, DAM, also proved effective, causing a 73% decrease in lesion volume. nih.govnih.gov These findings are notable as they suggest that the anti-angiogenic activity of these tetracycline derivatives may be independent of their antimicrobial properties and can be effectively localized through topical application. nih.govnih.gov The results from these studies highlight the potential of these compounds in modulating the processes that lead to the formation of new blood vessels, a hallmark of conditions like exudative age-related macular degeneration. arvojournals.org

Table 1: Effect of Minocycline and its Analogue on Choroidal Neovascularization (CNV) in Mice

| Compound | Route of Administration | Effect on CNV Lesion Volume | Source |

|---|---|---|---|

| Minocycline | Topical Eye Drops | 79% reduction | nih.gov, nih.gov |

| Diacetyl Minocycline (DAM) | Topical Eye Drops | 73% reduction | nih.gov, nih.gov |

Modulation of Matrix Metalloproteinase (MMP) Activity (e.g., MMP-9 Inhibition)

A primary mechanism underlying the therapeutic potential of minocycline and its analogues in various pathologies is the inhibition of matrix metalloproteinases (MMPs). researchgate.net MMPs, particularly the gelatinases MMP-2 and MMP-9, are enzymes involved in the degradation of the extracellular matrix, a process critical to tissue remodeling, inflammation, and neovascularization. arvojournals.orgnih.gov

In vitro studies have shown that minocycline dose-dependently inhibits the activity of MMP-9. brieflands.com Comparative studies measuring the half-maximal inhibitory concentration (IC50) have demonstrated that minocycline is a more potent inhibitor of MMP-9 than other tetracyclines like doxycycline (B596269) and tetracycline itself. brieflands.com One study reported an IC50 value of 10.7 µM for minocycline against MMP-9, compared to 40.0 µM for tetracycline and 608.0 µM for doxycycline. brieflands.com Another investigation found an IC50 of 272 µM for minocycline's inhibition of MMP-9 gelatinolytic activity. plos.org This inhibitory action is believed to be related to the ability of tetracyclines to chelate the zinc ion essential for MMP catalytic activity. researchgate.net

Further research in experimental stroke models has shown that minocycline inhibits ischemia-activated MMP-2 and MMP-9, with a greater inhibitory effect on MMP-9 at lower concentrations. nih.gov This modulation of MMP activity is a key factor in its observed effects in models of intracerebral hemorrhage and traumatic brain injury. researchgate.netnih.gov

Table 2: In Vitro Inhibitory Potency of Tetracyclines against MMP-9

| Compound | IC50 (Concentration for 50% Inhibition) | Source |

|---|---|---|

| Minocycline | 10.7 µM | brieflands.com |

| Tetracycline | 40.0 µM | brieflands.com |

| Doxycycline | 608.0 µM | brieflands.com |

Additional Cellular and Molecular Targets

Inhibition of PARP1

Beyond MMPs, minocycline has been identified as a direct and potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and cell death pathways. researchgate.netnih.gov In cell-free assays using recombinant PARP-1, minocycline was found to inhibit the enzyme at nanomolar concentrations. nih.gov

Kinetic studies revealed that minocycline acts as a competitive inhibitor with respect to the PARP-1 substrate NAD+, with an inhibition constant (Ki) of 13.8 ± 1.5 nM. nih.gov At a concentration of 100 nM, minocycline produced a 74.4% inhibition of PARP-1 activity. nih.gov A comparative analysis of several tetracycline derivatives showed a strong correlation between their potency as PARP-1 inhibitors and their neuroprotective capabilities in the context of genotoxic stress. nih.gov The rank order of potency for both PARP-1 inhibition and neuroprotection was found to be minocycline > doxycycline > demeclocycline (B601452) > chlortetracycline. nih.gov This inhibition of PARP-1 is considered a significant component of minocycline's anti-inflammatory and neuroprotective effects observed in various preclinical models. researchgate.netnih.gov

Modulation of Sonic Hedgehog Signaling

Research has also implicated the Sonic Hedgehog (SHH) signaling pathway as a target of minocycline. The SHH pathway is fundamental during embryonic development for patterning the central nervous system and is involved in cell growth, differentiation, and survival in adults. nih.gov

In a study utilizing a hollow fiber system model of tuberculosis, RNA sequencing and protein abundance experiments revealed that minocycline caused a dose-dependent inhibition of the sonic hedgehog-patched-gli (SHH-PTCH-GLI) signaling cascade. nih.gov This pathway involves the SHH ligand binding to the Patched (PTCH) receptor, which relieves the inhibition of the Smoothened (SMO) protein, ultimately leading to the activation of GLI transcription factors that regulate target gene expression. nih.gov Minocycline's ability to modulate this pathway suggests a mechanism for its influence on immunomodulation and tissue remodeling processes. nih.gov

Effects on Eukaryotic Protein Synthesis and Cellular Components (e.g., Myosin in Myotubes)

The mechanism of protein synthesis inhibition by tetracyclines is well-characterized in bacteria, where they block the binding of aminoacyl-tRNA to the ribosomal A-site. Newer glycylcycline analogues of minocycline, such as tigecycline (B611373), were developed to overcome bacterial resistance and have been shown to inhibit protein synthesis on both bacterial and, to some extent, human mitochondrial and cytoplasmic ribosomes. nih.govnih.gov Cryo-EM structural studies of tigecycline bound to human ribosomes show it can bind to the peptidyl transferase center, which would directly interfere with the nascent protein chain. nih.gov These findings indicate that a direct impact on ribosomal function contributes to the cellular effects of these compounds.

Future Research Directions and Translational Perspectives for 9 Didemethyl Minocycline Analogues

Exploration of Novel 9-Substituted Derivatives with Tailored Biological Profiles

The C9 position of the tetracycline (B611298) D-ring is a critical site for chemical modification, influencing the molecule's interaction with the bacterial ribosome and its susceptibility to resistance mechanisms. mdpi.com The synthesis of novel 9-substituted derivatives of 9-didemethyl minocycline (B592863) is a key strategy for developing compounds with tailored biological profiles. nih.gov By introducing diverse chemical moieties at this position, researchers aim to enhance potency against resistant pathogens and to modulate non-antimicrobial activities.

Recent advancements have led to the development of third-generation tetracyclines, such as glycylcyclines, which feature a glycylamido group at the C9 position. mdpi.com This modification has proven effective in overcoming the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection. wikipedia.orgnih.gov Tigecycline (B611373), a derivative of minocycline, exemplifies the success of this approach, demonstrating a broad spectrum of activity against multidrug-resistant bacteria. mdpi.comwikipedia.org

Future efforts in this area will likely focus on the synthesis and evaluation of a wider array of 9-substituted analogues. The introduction of heteroaryl side chains at the 9-position of minocycline has already shown promise in creating analogues with increased stability and the ability to evade inactivation by certain resistance enzymes. nih.gov The systematic exploration of different substituents will be crucial for understanding structure-activity relationships and for designing derivatives with optimized therapeutic indices.

Table 1: Examples of 9-Substituted Tetracycline Derivatives and their Biological Focus

| Derivative Class | Substitution at C9 | Primary Biological Focus | Key Advantage |

|---|---|---|---|

| Glycylcyclines (e.g., Tigecycline) | Glycylamido moiety | Broad-spectrum antibacterial activity | Overcomes common tetracycline resistance mechanisms. wikipedia.orgnih.gov |

| Aminomethylcyclines (e.g., Omadacycline) | Aminomethyl group | Enhanced bioavailability and antibacterial activity | Improved pharmacokinetic properties. mdpi.com |

| Fluorocyclines (e.g., Eravacycline) | Fluorine-containing substituents | Potent activity against resistant pathogens | Increased potency and spectrum of activity. |

| 9-Heteroaryl Substituted Analogues | Heteroaryl side chains | Activity against mycobacteria | Increased stability and avoidance of enzymatic inactivation. nih.gov |

Advanced Preclinical Models for Efficacy and Mechanism Elucidation

To accurately predict the clinical potential of novel 9-didemethyl minocycline analogues, the use of advanced preclinical models is indispensable. These models are essential for evaluating efficacy, understanding mechanisms of action, and identifying potential challenges before human trials.

Animal models play a crucial role in assessing the in vivo efficacy of these compounds against various pathogens. For instance, murine models of infection are commonly used to determine the therapeutic potential of new tetracycline derivatives. nih.gov A pig preclinical model has also been utilized to study the pharmacokinetics and pharmacodynamics of minocycline, providing insights into its activity in the gut. frontiersin.orgresearchgate.net Such models allow for the investigation of drug distribution, metabolism, and efficacy in a complex biological system.

Beyond traditional animal models, the development and use of more sophisticated systems can provide deeper mechanistic insights. These may include genetically engineered models that mimic specific human diseases or humanized models that better reflect human physiology. For non-antimicrobial applications, such as in the context of inflammatory diseases, models that recapitulate the key pathological features of these conditions are critical. mdpi.com

The data generated from these preclinical models are vital for establishing a clear link between systemic and target site exposure and the resulting therapeutic effect. This understanding is crucial for the successful translation of promising analogues from the laboratory to the clinic.

Development of Non-Antimicrobial Tetracycline Analogues with Modulatory Properties

A significant and exciting area of research involves the development of tetracycline analogues that have been chemically modified to eliminate their antimicrobial activity while retaining or even enhancing their modulatory properties. nih.gov These non-antimicrobial tetracyclines (CMTs) have demonstrated a range of biological effects, including anti-inflammatory, anti-apoptotic, and immunomodulatory activities. mdpi.comnih.gov

The mechanism behind these non-antibiotic properties is often linked to the inhibition of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and inflammation. researchgate.net By modifying the tetracycline structure, specifically by removing the dimethylamino group at the C4 position, the antibiotic activity can be abolished while the anti-inflammatory properties are preserved. nih.gov

These modulatory properties have potential therapeutic applications in a variety of diseases, including dermatological conditions, periodontitis, and even some cancers. mdpi.comresearchgate.netresearchgate.net The development of this compound analogues with tailored modulatory profiles could open up new avenues for treating a wide range of non-infectious diseases. Future research will likely focus on optimizing the chemical structures of these compounds to maximize their desired modulatory effects while ensuring their safety and efficacy.

Table 2: Modulatory Properties of Non-Antimicrobial Tetracycline Analogues

| Modulatory Property | Mechanism of Action | Potential Therapeutic Application |

|---|---|---|

| Anti-inflammatory | Inhibition of matrix metalloproteinases (MMPs) and pro-inflammatory cytokines. researchgate.net | Periodontitis, rosacea, rheumatoid arthritis. mdpi.comnih.gov |

| Anti-apoptotic | Inhibition of apoptosis-related pathways. nih.gov | Neurodegenerative diseases. |

| Immunomodulatory | Regulation of immune cell activation and proliferation. mdpi.com | Autoimmune diseases. mdpi.com |

| Inhibition of Angiogenesis | Inhibition of blood vessel formation. nih.gov | Cancer therapy. |

Investigation of Cross-Resistance Mechanisms and Mitigation Strategies

The emergence and spread of antibiotic resistance is a major global health threat. While new tetracycline analogues are being developed to overcome existing resistance mechanisms, it is crucial to investigate the potential for cross-resistance and to develop strategies to mitigate this risk. frontiersin.org

The primary mechanisms of tetracycline resistance are efflux pumps, which actively remove the drug from the bacterial cell, and ribosomal protection proteins, which prevent the drug from binding to its target. wikipedia.orgnih.gov Some bacteria may possess multiple resistance mechanisms, leading to cross-resistance to different classes of antibiotics. frontiersin.org

Understanding the genetic basis of resistance is essential for developing effective mitigation strategies. This includes identifying the genes responsible for resistance and understanding how they are transferred between bacteria. nih.govnih.gov The development of new analogues, such as the glycylcyclines, has been a successful strategy to evade these common resistance mechanisms. nih.gov

Future research should focus on:

Surveillance: Continuously monitoring the prevalence of tetracycline resistance genes in clinical isolates.

Mechanism Elucidation: Investigating novel resistance mechanisms that may emerge.

Inhibitor Development: Exploring the possibility of developing inhibitors of resistance mechanisms, such as efflux pump inhibitors, that could be used in combination with tetracycline analogues. nih.gov

Rational Drug Design: Utilizing structural biology and computational modeling to design new analogues that are less susceptible to known resistance mechanisms.

By proactively addressing the challenge of resistance, researchers can help to ensure the long-term efficacy of new tetracycline derivatives, including this compound analogues.

Q & A

Q. How to ensure reproducibility in this compound studies when publishing results?

- Guidelines :

- Experimental Section : Detail synthetic routes, spectral data (NMR/MS), and biological assay protocols (e.g., cell passage numbers, serum concentrations).

- Supporting Information : Provide raw data (e.g., .csv files for pharmacokinetic curves) and code for statistical analyses.

- Blinding : Use third-party data analysis (e.g., blinded statisticians) to mitigate confirmation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.